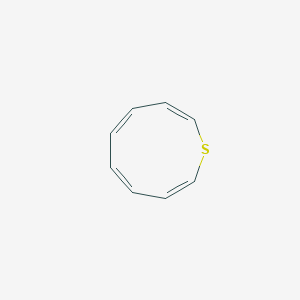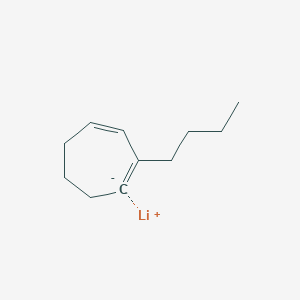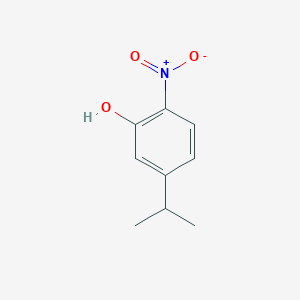![molecular formula C10H17NO B8468328 (1R,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one oxime](/img/structure/B8468328.png)
(1R,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one oxime
描述
(1R,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one oxime is an organic compound derived from camphor, a bicyclic monoterpene ketone. It is an oxime, which means it contains the functional group -C=N-OH. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
(1R,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one oxime is typically synthesized by the reaction of camphor with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at elevated temperatures. The general reaction scheme is as follows:
Camphor+NH2OH⋅HCl→(+)-Camphor oxime+H2O+NaCl
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production efficiently.
化学反应分析
Types of Reactions
(1R,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one oxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form camphorquinone.
Reduction: Reduction of this compound can yield camphoramine.
Substitution: It can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used depending on the desired product.
Major Products
Oxidation: Camphorquinone
Reduction: Camphoramine
Substitution: Various camphor derivatives
科学研究应用
(1R,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
作用机制
The mechanism of action of (1R,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one oxime involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Camphorquinone: An oxidized form of camphor.
Camphoramine: A reduced form of camphor oxime.
Other Oximes: Such as acetone oxime and cyclohexanone oxime.
Uniqueness
(1R,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one oxime is unique due to its specific structure and the presence of the camphor backbone. This gives it distinct chemical properties and reactivity compared to other oximes. Its applications in organic synthesis and potential biological activities further highlight its uniqueness.
属性
分子式 |
C10H17NO |
|---|---|
分子量 |
167.25 g/mol |
IUPAC 名称 |
N-[(1R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene]hydroxylamine |
InChI |
InChI=1S/C10H17NO/c1-9(2)7-4-5-10(9,3)8(6-7)11-12/h7,12H,4-6H2,1-3H3/t7?,10-/m0/s1 |
InChI 键 |
OVFDEGGJFJECAT-MHPPCMCBSA-N |
手性 SMILES |
C[C@@]12CCC(C1(C)C)CC2=NO |
规范 SMILES |
CC1(C2CCC1(C(=NO)C2)C)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
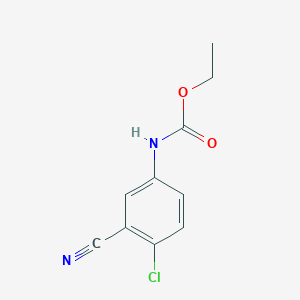
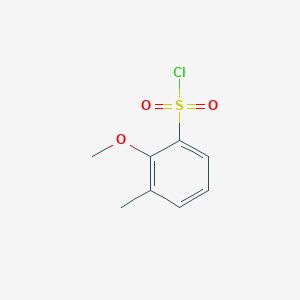
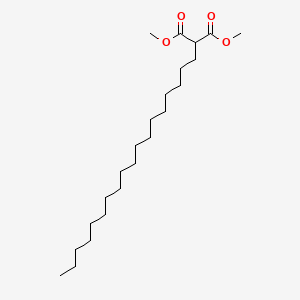
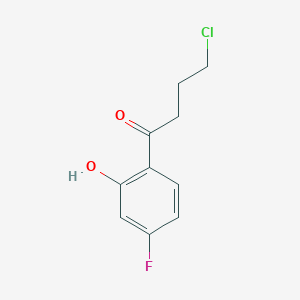
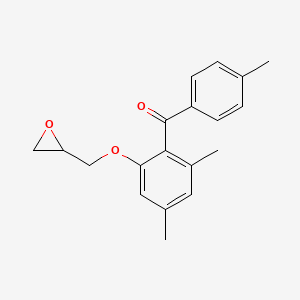
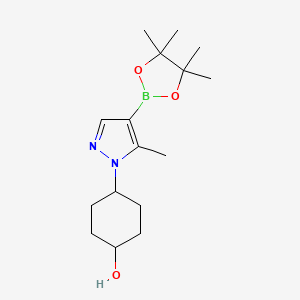
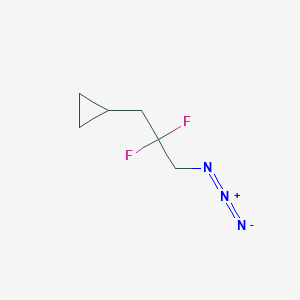
![Methyl 4-nitro-3-{[(trifluoromethyl)sulfonyl]oxy}benzoate](/img/structure/B8468284.png)
![6-Bromo-2-chloromethyl-3-methylbenzo[b]thiophene](/img/structure/B8468287.png)
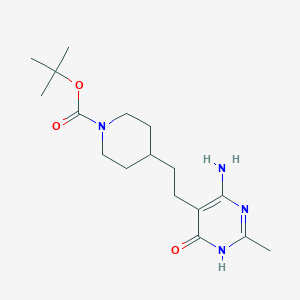
![2(1H)-Pyrimidinone, 5-bromo-1-[(phenylmethoxy)methyl]-](/img/structure/B8468314.png)
